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Compound of Interest

Compound Name: Tetraphenylmethane

Cat. No.: B1200815 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The nitration of tetraphenylmethane is a key chemical transformation for the synthesis of

various functionalized tetrahedral molecules. The introduction of nitro groups onto the phenyl

rings provides a versatile handle for further chemical modifications, such as reduction to

amines, which are precursors for the construction of complex molecular architectures, including

dyes, polymers, and materials with unique electronic and optical properties. This document

provides detailed experimental protocols for the synthesis of tetrakis(4-nitrophenyl)methane, a

crucial intermediate in these synthetic pathways. The procedures outlined below emphasize

safety, control over reaction conditions to ensure selective para-substitution, and methods for

purification to obtain a high-purity product.

Data Presentation
The following table summarizes the quantitative data from various established protocols for the

nitration of tetraphenylmethane to yield tetrakis(4-nitrophenyl)methane.
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Parameter Protocol 1 Protocol 2 Protocol 3

Starting Material Tetraphenylmethane Tetraphenylmethane Tetraphenylmethane

Nitrating Agent

Fuming Nitric Acid,

Acetic Anhydride,

Acetic Acid

Fuming Nitric Acid,

Acetic Anhydride,

Acetic Acid

Conc. Nitric Acid,

Conc. Sulfuric Acid

Solvent Acetic Acid Not specified Not specified

Reaction Temperature -10 °C to -5 °C[1][2][3] -10 °C[2]
0 °C to Room

Temperature[4]

Reaction Time
15 minutes at -5 °C,

then 5 minutes[1]
Not specified 6 hours[4]

Reported Yield 43%[1] Quantitative (implied) 40%[4]

Purification Method

Filtration and washing

with acetic acid,

methanol, and THF[1]

Soxhlet extraction

from acetone[2]

Vacuum filtration,

washing with water,

and recrystallization

from THF[4]

Experimental Protocols
Two primary methods for the nitration of tetraphenylmethane are detailed below. It is crucial to

perform these reactions in a well-ventilated fume hood and with appropriate personal protective

equipment, including safety goggles, lab coat, and acid-resistant gloves.

Protocol 1: Nitration using Fuming Nitric Acid and Acetic
Anhydride
This protocol is adapted from a procedure utilizing fuming nitric acid in the presence of acetic

anhydride and acetic acid.[1][2]

Materials:

Tetraphenylmethane (C₂₅H₂₀)

Fuming Nitric Acid (HNO₃)
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Acetic Anhydride ((CH₃CO)₂O)

Glacial Acetic Acid (CH₃COOH)

Methanol (CH₃OH)

Tetrahydrofuran (THF), chilled

Round-bottom flask

Magnetic stirrer and stir bar

Ice-salt bath

Glass frit funnel

Vacuum filtration apparatus

Procedure:

In a round-bottom flask equipped with a magnetic stir bar, cool 25 mL of fuming nitric acid to

approximately -5 °C using an ice-salt bath.

While maintaining the temperature at -5 °C and stirring vigorously, slowly add 4.8 g (15.0

mmol) of tetraphenylmethane in small portions.

Prepare a mixture of acetic anhydride and glacial acetic acid in a 1:2 ratio (e.g., 8.3 mL

acetic anhydride and 16.7 mL glacial acetic acid).

Slowly add the acetic anhydride/acetic acid mixture to the reaction flask, ensuring the

temperature does not rise above -5 °C.

Continue stirring the reaction mixture at -5 °C for 15 minutes.

Add 80 mL of glacial acetic acid to the suspension and stir for an additional 5 minutes.

Collect the solid product by vacuum filtration through a glass frit funnel.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1200815?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the collected solid sequentially with 100 mL of acetic acid (2x), 100 mL of methanol

(2x), and 50 mL of chilled tetrahydrofuran (2x).

Dry the resulting cream-colored solid in a vacuum oven to obtain tetrakis(4-

nitrophenyl)methane.

Protocol 2: Nitration using Mixed Acid (Nitric Acid and
Sulfuric Acid)
This protocol employs a standard mixed acid nitrating agent.[4]

Materials:

Tetraphenylmethane (C₂₅H₂₀)

Concentrated Nitric Acid (15.7 M)

Concentrated Sulfuric Acid (18 M)

Deionized Water

Tetrahydrofuran (THF)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Dropping funnel

Vacuum filtration apparatus

Recrystallization apparatus

Procedure:
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Place 9.9 g (30.9 mmol) of tetraphenylmethane into a 250 mL round-bottom flask equipped

with a stir bar and cool it in an ice bath.

In a separate flask, also cooled to 0 °C, carefully prepare the mixed acid by adding 19.9 mL

of concentrated sulfuric acid to 41.1 mL of concentrated nitric acid.

Slowly add the cold mixed acid dropwise to the stirred tetraphenylmethane in the reaction

flask, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 6 hours.

Cool the reaction mixture in an ice bath and carefully dilute it with approximately 35 mL of

deionized water.

Collect the resulting precipitate by vacuum filtration using a fine porous fritted funnel.

Wash the solid extensively with a large amount of water.

Purify the crude product by recrystallization from tetrahydrofuran to yield tetrakis(4-

nitrophenyl)methane.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of

tetrakis(4-nitrophenyl)methane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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